molecular formula C14H9F5N2O2 B3036175 2,2-difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 339010-85-4

2,2-difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No. B3036175
CAS RN: 339010-85-4
M. Wt: 332.22 g/mol
InChI Key: FBHPMRSYPHDGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide (DFTPA) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a fluorinated derivative of the parent compound acetamide, and is a member of the class of compounds known as organofluorines. DFTPA has been used in a variety of research applications, such as in the synthesis of drugs, in the study of biochemical and physiological effects, and in the development of new materials.

Scientific Research Applications

2,2-difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, such as the anticonvulsant drug lamotrigine. It has also been used in the study of biochemical and physiological effects, such as its effects on the activity of enzymes and receptors. Additionally, 2,2-difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide has been used in the development of new materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,2-difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide is not completely understood. However, it is believed that the compound binds to certain proteins and enzymes, which alters their activity and leads to the desired effects. It is also believed that the compound binds to certain receptors, which can lead to the activation of certain pathways and the production of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
2,2-difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the enzyme acetylcholinesterase. It has also been shown to activate certain receptors, such as the serotonin 5-HT1A receptor. Additionally, 2,2-difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide has been shown to affect the production of certain hormones and neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

2,2-difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in anhydrous conditions. Additionally, it is relatively non-toxic, which makes it safer to use in the laboratory. However, 2,2-difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide does have some limitations for laboratory experiments. It is relatively expensive, and it is not as widely available as other compounds. Additionally, its effects on certain proteins and enzymes may be difficult to measure and quantify.

Future Directions

There are several potential future directions for the use of 2,2-difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide in scientific research. One potential direction is the use of 2,2-difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide in the development of new drugs and materials. Additionally, further research could be conducted to better understand the mechanism of action of 2,2-difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide and its effects on biochemical and physiological processes. Finally, further research could be conducted to explore the potential applications of 2,2-difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide in the treatment of various diseases and disorders.

properties

IUPAC Name

2,2-difluoro-N-pyridin-3-yl-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F5N2O2/c15-13(16,17)9-3-1-5-11(7-9)23-14(18,19)12(22)21-10-4-2-6-20-8-10/h1-8H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHPMRSYPHDGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(=O)NC2=CN=CC=C2)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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